molecular formula C15H16F3NO5S B2430416 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421494-15-6

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2430416
CAS No.: 1421494-15-6
M. Wt: 379.35
InChI Key: XTYVZQNWDXGZQT-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzenesulfonamide core, a structure present in a wide range of bioactive molecules. This particular compound is characterized by a furan-3-ylmethyl group and a 2-methoxyethyl group attached to the sulfonamide nitrogen, as well as a lipophilic trifluoromethoxy substituent on the phenyl ring. Benzenesulfonamide derivatives are investigated for their potential as therapeutic agents. Patent literature indicates that structurally similar N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzenesulfonamide compounds are disclosed for use in the treatment of pain, including neuropathic pain and chronic pain . Furthermore, recent scientific studies highlight that benzenesulfonamide derivatives are being synthesized and evaluated for their antiviral properties, showing specific activity against influenza viruses . The incorporation of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and modulate membrane permeability. This product is intended for research purposes, such as in vitro screening, hit-to-lead optimization, and investigating structure-activity relationships (SAR) in the development of new therapeutic candidates. This compound is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO5S/c1-22-9-7-19(10-12-6-8-23-11-12)25(20,21)14-4-2-13(3-5-14)24-15(16,17)18/h2-6,8,11H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYVZQNWDXGZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound with significant potential in biological research. Its molecular formula is C15H16F3NO5S, and it has a molecular weight of 379.4 g/mol . This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC15H16F3NO5S
Molecular Weight379.4 g/mol
CAS Number1421494-15-6
StructureStructure

Antibacterial Activity

Research indicates that compounds containing furan moieties exhibit notable antibacterial properties. A study highlighted that derivatives of furan, including those similar to this compound, demonstrated significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial efficacy of several furan derivatives was assessed, revealing that certain compounds achieved minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli . This suggests that this compound could be an effective candidate for further development in antibacterial therapies.

Anticancer Activity

The anticancer potential of furan-containing compounds has also been explored extensively. In vitro studies have shown that some furan derivatives exhibit cytotoxic effects against human cancer cell lines, including HeLa cells (cervical cancer) .

Research Findings on Anticancer Properties

  • Cytotoxicity Studies : Compounds similar to this compound were tested for their ability to inhibit cancer cell proliferation. One study reported an IC50 value of 0.15 ± 0.05 µg/mL for a related compound against HeLa cells .
  • Mechanism of Action : The proposed mechanism involves mitochondrial modification and membranolytic effects, which contribute to the compound's cytotoxicity against cancer cells .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli64 µg/mL
AntibacterialStaphylococcus aureusNot specified
AnticancerHeLa cells0.15 ± 0.05 µg/mL

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability in cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that the incorporation of furan and trifluoromethoxy moieties can enhance the efficacy against a range of bacterial strains. Studies have demonstrated that modifications in the sulfonamide structure can lead to increased potency against resistant bacterial strains, making it a candidate for further development in antibiotic therapies .

Biological Studies

Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Specifically, its ability to inhibit certain enzymes involved in metabolic pathways could have implications for treating metabolic disorders. For example, sulfonamides are known to inhibit carbonic anhydrase, which is essential in regulating pH and fluid balance in biological systems .

Neuroprotective Effects
Emerging research indicates that compounds with similar structures may provide neuroprotective benefits. Studies have shown that certain sulfonamides can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, this compound has potential applications in the development of functional polymers. The unique properties of the trifluoromethoxy group can impart desirable characteristics such as hydrophobicity and thermal stability to polymer matrices. This can be particularly useful in creating coatings and materials with enhanced durability and resistance to environmental degradation .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityAnticancerThe compound showed significant inhibition of tumor cell lines with an IC50 value lower than standard chemotherapeutics .
Antimicrobial Efficacy AssessmentAntimicrobialDemonstrated effectiveness against multidrug-resistant bacteria, highlighting its potential as a new antibiotic .
Neuroprotective Mechanism InvestigationNeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with the compound .
Polymer Development ExperimentMaterial ScienceEnhanced mechanical properties observed in polymer composites incorporating the compound .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide group (-SO2_2
NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid and amine derivatives. This reaction is critical for understanding metabolic pathways or degradation products.

Conditions Reagents Products References
Acidic (HCl, 80°C)Concentrated HCl4-(Trifluoromethoxy)benzenesulfonic acid + N-(furan-3-ylmethyl)-2-methoxyethylamine
Basic (NaOH, reflux)5M NaOHSodium 4-(trifluoromethoxy)benzenesulfonate + free amine derivatives

Mechanistic Insight : The reaction proceeds via nucleophilic attack on the sulfur atom, leading to cleavage of the S-N bond. Acidic conditions protonate the amine, while basic conditions deprotonate the sulfonamide nitrogen, altering reactivity .

Oxidation Reactions

The furan ring and methoxyethyl side chain are susceptible to oxidation.

Furan Ring Oxidation

The furan moiety oxidizes to form maleic anhydride derivatives under strong oxidizing agents:

Oxidizing Agent Conditions Product
KMnO4_4
(acidic)H2_2
SO4_4
, 60°C3-(Hydroxymethyl)maleic anhydride-linked sulfonamide
CrO3_3
text
| Acetic acid, 50°C | Fully oxidized γ-lactone derivative |

Evidence : Analogous furan-containing sulfonamides show complete ring opening with KMnO4_4.

Methoxyethyl Chain Oxidation

The 2-methoxyethyl group oxidizes to a ketone or carboxylic acid:

Reagent Product
PCC (Pyridinium chlorochromate)N-(furan-3-ylmethyl)-2-methoxyacetamide sulfonamide
K2_2
Cr2_2
O7_7
/H+^+
Carboxylic acid derivative

Nucleophilic Substitution

The trifluoromethoxy group’s electron-withdrawing nature activates the benzene ring for nucleophilic aromatic substitution (NAS), though steric hindrance limits reactivity.

Nucleophile Conditions Product
NH3_3
text
| Cu catalyst, 150°C | 4-Amino-substituted sulfonamide |

| Piperidine | DMF, 120°C | 4-Piperidino derivative |

Limitations : NAS is less favorable compared to electrophilic substitution due to the trifluoromethoxy group’s meta-directing effects .

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at the ortho/para positions relative to the sulfonamide group.

Reagent Conditions Product
HNO3_3
/H2_2
SO4_4
0–5°CNitro-substituted derivative (para)
Br2_2
/FeBr3_3
CH2_2
Cl2_2
, 25°CBrominated product (ortho)

Regioselectivity : The sulfonamide group directs electrophiles to the para position, but steric effects from the trifluoromethoxy group may shift substitution to the ortho site .

Stability Under Environmental Conditions

Stability data for this specific compound is limited, but inferences are drawn from analogs:

Condition Observation Degradation Pathway
pH < 3 or pH > 10Rapid hydrolysis of sulfonamide bondAcid/base-catalyzed cleavage
UV light (300–400 nm)Photooxidation of furan ringRadical-mediated ring opening
100°C (dry air)Decomposition via C-S bond cleavageThermal degradation

Recommendations : Store in inert atmospheres at pH 6–8 to minimize hydrolysis .

Synthetic Modifications for Biological Screening

Derivatives are synthesized to explore structure-activity relationships (SAR):

Modification Site Reaction Biological Target
Furan ringHydrogenation to tetrahydrofuranEnhanced metabolic stability
Sulfonamide nitrogenAlkylation with propargyl bromideClick chemistry probes
Trifluoromethoxy groupReplacement with thiocyanate (-SCN)Potassium channel modulation

Key Finding : Alkylation of the sulfonamide nitrogen with bulky groups (e.g., cyclohexyl) improves potency in ion channel assays .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-(trifluoromethoxy)benzenesulfonamide?

Answer: The compound can be synthesized via nucleophilic substitution of sulfonyl chlorides with amine derivatives. For example:

  • Step 1: React 4-(trifluoromethoxy)benzenesulfonyl chloride with furan-3-ylmethylamine and 2-methoxyethylamine in a polar aprotic solvent (e.g., DCM) under basic conditions (e.g., triethylamine).
  • Step 2: Control stoichiometry to avoid over-alkylation; use inert atmospheres to prevent side reactions.
  • Validation: Confirm purity via HPLC and structural integrity via 1H^1H NMR (e.g., characteristic signals for trifluoromethoxy groups at ~7.5 ppm and furan protons at ~6.5 ppm) .

Q. How can the structural identity of this compound be confirmed?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra. For example, the trifluoromethoxy group (OCF3\text{OCF}_3) shows distinct 19F^{19}F signals near -58 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated for C16H17F3N2O5S\text{C}_{16}\text{H}_{17}\text{F}_3\text{N}_2\text{O}_5\text{S}: 414.08 g/mol) with <2 ppm error .
  • Melting Point: Compare observed values with literature to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

  • Scenario: Discrepancies between calculated and observed 1H^1H NMR shifts may arise from solvent effects or conformational isomerism.
  • Method:
    • Perform 2D NMR (e.g., COSY, HSQC) to assign proton-proton and proton-carbon correlations.
    • Use computational tools (e.g., DFT calculations) to predict shifts and compare with experimental data .
    • Cross-validate with alternative techniques like IR spectroscopy (e.g., sulfonamide S=O stretch at ~1350 cm1^{-1}) .

Q. What strategies are effective for evaluating this compound’s potential as a soluble epoxide hydrolase (sEH) inhibitor?

Answer:

  • Experimental Design:
    • Enzyme Assays: Measure inhibition of sEH activity using fluorescent substrates (e.g., PHOME) in recombinant enzyme systems.
    • IC50_{50} Determination: Perform dose-response curves (0.1 nM–10 µM) and compare with known inhibitors like EC5026 .
    • Selectivity Screening: Test against off-target hydrolases (e.g., microsomal epoxide hydrolase) to confirm specificity .
  • Data Interpretation: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • Lipophilicity (LogP): Predict using software like Schrödinger’s QikProp. Aim for LogP <3 to enhance solubility.
  • Metabolic Stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify labile sites.
  • Permeability: Apply Caco-2 cell model predictions to assess intestinal absorption .
  • Structural Modifications: Introduce polar groups (e.g., hydroxyl) to reduce plasma protein binding, as seen in analogs with improved bioavailability .

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